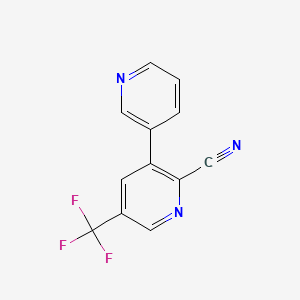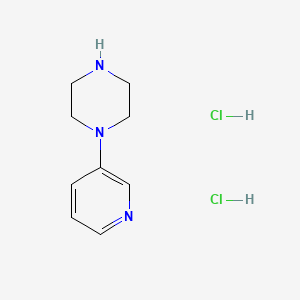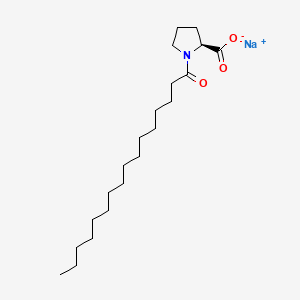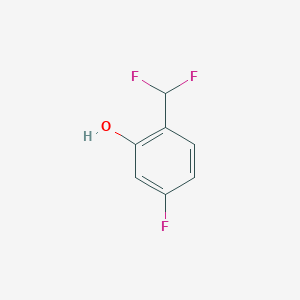
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile
Descripción general
Descripción
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile typically involves the reaction of pyridine derivatives with trifluoromethylating agents and nitrile sources. One common method involves the nucleophilic substitution reaction of perfluorophenyl pyridin-3-yl (trifluoromethyl)carbamates with thiophenol, sodium mercaptide, and amine . This method is operationally simple and tolerates various functional groups such as amide, halogen, ether, and ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with thiophenol, sodium mercaptide, and amine.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of the nitrile and trifluoromethyl groups suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Common reagents for reactions involving this compound include thiophenol, sodium mercaptide, and various amines. Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield thiocarbamates and ureas .
Aplicaciones Científicas De Investigación
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Biological Studies: The compound can be used in studies investigating the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
α-Trifluoromethyl-3-pyridinemethanols: These compounds share the trifluoromethyl and pyridine moieties but differ in the presence of a methanol group instead of a nitrile group.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyridine ring but have different substituents and structural features.
Uniqueness
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile group provides a site for further chemical modifications .
Propiedades
IUPAC Name |
3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)9-4-10(11(5-16)18-7-9)8-2-1-3-17-6-8/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGQGYVZLBYMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)




![2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid](/img/structure/B1388526.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)







